Methyl 2-bromo-5-fluoropyridine-4-carboxylate
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of organofluorine chemistry, which experienced dramatic acceleration during the mid-twentieth century. The foundational work in fluorine chemistry can be traced to the isolation of elemental fluorine by Henri Moissan in 1886, though practical applications remained limited due to the extreme difficulties in handling fluorine compounds. The pivotal transformation occurred during World War II when the Manhattan Project necessitated large-scale fluorine production for uranium hexafluoride synthesis, leading to unprecedented advances in fluorine chemistry methodology. This wartime research established the fundamental techniques for fluorine incorporation into organic molecules, setting the stage for subsequent developments in fluorinated heterocyclic chemistry.
The specific synthesis of fluorinated pyridine derivatives emerged from the recognition that fluorine substitution could dramatically alter the electronic properties and biological activity of nitrogen heterocycles. The early work on fluorinated aromatic compounds demonstrated that fluorine's unique combination of high electronegativity and small atomic radius created distinctive electronic effects that were particularly pronounced in electron-deficient systems like pyridines. The development of reliable methods for introducing fluorine into pyridine rings represented a significant synthetic challenge, requiring the adaptation of classical aromatic substitution chemistry to accommodate fluorine's special reactivity patterns.
The specific compound this compound likely emerged from systematic efforts to create polyfunctional pyridine building blocks that could serve as versatile intermediates in pharmaceutical and materials chemistry. The combination of bromine and fluorine substituents reflects the strategic importance of having both a readily displaceable halogen (bromine) and a metabolically stable fluorine atom within the same molecular framework. This dual-halogen approach enables selective functionalization strategies where the bromine can be replaced through cross-coupling reactions while the fluorine remains intact to modulate biological activity.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its unique combination of structural features and synthetic versatility. The compound represents a convergence of several critical design elements that make it particularly valuable for modern synthetic applications. The pyridine core provides an electron-deficient aromatic system that exhibits distinct reactivity patterns compared to benzene derivatives, while the strategic placement of halogen substituents creates multiple sites for selective chemical modification.
The significance of this compound is particularly evident in the context of pharmaceutical research, where fluorinated heterocycles have become increasingly prevalent. The incorporation of fluorine into drug molecules has been shown to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. The specific substitution pattern in this compound provides an optimal balance of electronic effects and synthetic accessibility that makes it an attractive starting material for drug discovery programs.
The compound's importance is further amplified by its role as a key intermediate in the synthesis of complex molecular architectures. The presence of both bromine and fluorine substituents enables orthogonal reactivity patterns where different synthetic transformations can be applied selectively. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the fluorine substituent provides electronic stabilization and can participate in nucleophilic aromatic substitution under appropriate conditions. This dual functionality makes the compound particularly valuable for constructing multi-substituted pyridine derivatives that would be difficult to access through alternative synthetic routes.
Recent advances in rhodium-catalyzed carbon-hydrogen functionalization have demonstrated new pathways for constructing fluorinated pyridines from simpler starting materials, highlighting the continued evolution of methods for accessing these important structural motifs. The development of these new synthetic approaches underscores the ongoing importance of fluorinated pyridine derivatives in contemporary organic chemistry and their potential for enabling new discoveries in pharmaceutical and materials science.
Nomenclature and Classification
The systematic nomenclature of this compound reflects the standardized conventions established by the International Union of Pure and Applied Chemistry for naming substituted pyridine derivatives. The compound's primary name indicates the parent pyridine ring system with substituents identified by their position numbers according to the nitrogen atom serving as position 1. The methyl ester functionality at position 4 is designated as a carboxylate group, while the halogen substituents at positions 2 and 5 are specifically identified as bromo and fluoro respectively.
Alternative nomenclature systems provide additional insights into the compound's structural relationships and classification within broader chemical families. The designation as methyl 2-bromo-5-fluoroisonicotinate emphasizes its relationship to isonicotinic acid, which is the 4-carboxylic acid derivative of pyridine. This nomenclature system highlights the compound's position within the pyridinecarboxylic acid family and its potential for hydrolysis to the corresponding carboxylic acid derivative.
The compound's classification extends beyond simple structural nomenclature to encompass its functional role as a chemical building block. In the context of synthetic organic chemistry, this compound is classified as a heterocyclic building block, specifically within the subcategory of fluorinated building blocks. This classification reflects its primary utility as an intermediate for constructing more complex molecular structures rather than as an end-use compound.
From a regulatory and commercial perspective, the compound is assigned the Chemical Abstracts Service registry number 885588-14-7, which provides a unique identifier for tracking and documentation purposes. Additional database identifiers include the MDL number MFCD09951945 and various European Community numbers, reflecting its recognition within international chemical databases and regulatory frameworks. These classification systems enable precise identification and facilitate communication within the global chemical research community.
The compound's physical and chemical properties further inform its classification within chemical storage and handling systems. With storage requirements specifying inert atmosphere conditions at 2-8 degrees Celsius, the compound is classified as requiring special handling protocols to maintain stability. Its classification as a solid material with specific purity requirements (typically 98% or higher) places it within the category of research-grade chemical reagents suitable for advanced synthetic applications.
General Overview of Fluorinated Pyridines
Fluorinated pyridines represent a diverse and rapidly expanding class of heterocyclic compounds that have revolutionized multiple areas of chemical research and application. These compounds combine the inherent electron-deficiency of the pyridine ring system with the unique electronic and steric effects imparted by fluorine substitution, creating molecular architectures with distinctive properties and enhanced utility across various fields. The systematic exploration of fluorinated pyridines has revealed that fluorine substitution can dramatically influence both the chemical reactivity and biological activity of pyridine derivatives, making them invaluable tools for medicinal chemistry, materials science, and advanced organic synthesis.
The electronic effects of fluorine substitution in pyridines are particularly pronounced due to fluorine's exceptional electronegativity and its ability to participate in both inductive and resonance effects. In electron-deficient systems like pyridines, fluorine substitution can significantly modulate the electron density distribution around the aromatic ring, affecting both nucleophilic and electrophilic reactivity patterns. These electronic perturbations create opportunities for selective chemical transformations that would be difficult or impossible to achieve with non-fluorinated pyridine derivatives.
Recent synthetic developments have significantly expanded the accessible chemical space of fluorinated pyridines through innovative catalytic methodologies. Rhodium-catalyzed carbon-hydrogen functionalization approaches have emerged as particularly powerful tools for constructing multi-substituted fluoropyridines from readily available starting materials. These methods enable the direct assembly of complex fluorinated pyridine architectures in single synthetic operations, often with excellent regioselectivity and functional group tolerance. The development of bench-stable reaction conditions that can be executed under ambient atmosphere has further enhanced the practical utility of these synthetic approaches.
The applications of fluorinated pyridines span multiple domains of chemical research and industrial application. In pharmaceutical research, fluorinated pyridines serve as key structural motifs in numerous drug candidates and marketed pharmaceuticals, where the fluorine substitution often enhances metabolic stability and modulates pharmacokinetic properties. The semiconductor industry has also recognized the value of fluorinated pyridines as building blocks for organic electronic materials, where their electron-deficient nature and thermal stability make them particularly suitable for organic light-emitting diode applications.
The structural diversity within the fluorinated pyridine family is exemplified by compounds such as 5-bromo-2-fluoropyridine, which serves as a versatile scaffold for pharmaceutical applications including neuropeptide receptor inhibitors and coronavirus protease inhibitors. The strategic placement of halogen substituents in these systems enables selective functionalization through cross-coupling reactions while maintaining the beneficial electronic effects of fluorine substitution. This combination of reactivity and stability has made fluorinated pyridines essential components in modern drug discovery pipelines and materials development programs.
Properties
IUPAC Name |
methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNRIWFYBDWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673237 | |
| Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885588-14-7 | |
| Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
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Preparation Methods
Palladium-Catalyzed Cross-Coupling Synthesis
One of the primary methods to prepare methyl 2-bromo-5-fluoropyridine-4-carboxylate involves palladium-catalyzed reactions starting from related pyridine derivatives. The process typically uses:
- Starting Material: Methyl 2-bromo-5-fluoroisonicotinate (closely related intermediate).
- Catalysts: Tris-(dibenzylideneacetone)dipalladium(0), bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.
- Bases: Cesium carbonate or potassium carbonate.
- Solvents: 1,4-Dioxane, methanol, toluene.
- Conditions: Inert atmosphere (argon), temperatures ranging from 65°C to 100°C, reaction times from 2 to 16 hours.
- Additional Reagents: Ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, benzophenoneimine.
Example Experimental Procedure:
| Parameter | Details |
|---|---|
| Starting material | Methyl 2-bromo-5-fluoro-pyridine-4-carboxylate (308 mg, 1.32 mmol) |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (24.1 mg, 0.026 mmol) |
| Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (30.5 mg, 0.053 mmol) |
| Base | Cesium carbonate (602 mg, 0.053 mmol) |
| Solvent | 1,4-Dioxane (6 mL) |
| Temperature | 100°C |
| Time | 16 hours |
| Atmosphere | Argon, inert |
| Workup | Dilution with ethyl acetate, washing with water and brine, evaporation |
| Yield | 230 mg of methyl 2-((diphenylmethylene)amino)-5-fluoroisonicotinate |
| Analytical data | LCMS: MW calcd 334.1; MS (ES, m/z): 335.34 (M+H) |
This method shows a high degree of control and specificity, allowing for subsequent functionalization steps in synthesis pathways.
Fluorination via Improved Balz-Schiemann Reaction
Another important approach to introduce fluorine into the pyridine ring is through an improved Balz-Schiemann reaction. This classical method involves diazotization followed by fluorination under controlled conditions:
- Starting Material: Aminopyridine derivatives such as 2-bromo-5-amino-6-picoline.
- Reagents: Sodium nitrite, anhydrous hydrogen fluoride.
- Conditions: Low temperature (-78°C) for diazotization, then gradual warming to 30-70°C for fluorination.
- Workup: Neutralization with saturated sodium bicarbonate, extraction with dichloromethane, drying over anhydrous sodium sulfate, recrystallization.
| Step | Details |
|---|---|
| Diazotization | Sodium nitrite added to amino compound in anhydrous HF at -78°C |
| Temperature ramp | Stirred at -5°C to 5°C for 30 min, then warmed to 30-70°C for 30-60 min |
| Neutralization | With saturated sodium bicarbonate |
| Extraction | Dichloromethane (3x 120 mL) |
| Drying | Anhydrous sodium sulfate |
| Purification | Recrystallization from ethyl acetate/petroleum ether |
| Yield | Approximately 78-86% overall yield |
This method has been demonstrated for preparing fluorinated bromopyridine derivatives with high efficiency and reproducibility.
Bromination and Esterification of Pyridine Precursors
The initial bromination of hydroxypicoline derivatives followed by esterification is a foundational step in the synthesis of this compound:
- Bromination: Using phosphorus tribromide or related brominating agents in acetonitrile at elevated temperatures (110-130°C) for around 3 hours.
- Hydrogenation: Reduction of nitro groups to amines using Raney nickel catalyst under hydrogen pressure (~40 psi) in methanol.
- Esterification: Conversion of carboxylic acid intermediates to methyl esters via standard esterification techniques.
Summary Table of Key Steps:
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | 2-hydroxyl-5-nitro-6-picoline, PBr3, 110-130°C, 3h | 2-bromo-6-methyl-5-nitro pyridine | 92.8 |
| Hydrogenation | Raney nickel, H2 (40 psi), methanol, 5 h | 2-bromo-5-amino-6-picoline | 90.0 |
| Fluorination | NaNO2, anhydrous HF, -78°C to 70°C | 5-bromo-2-fluoro-6-picoline | 86.3 |
| Esterification | Standard methylation methods | This compound | Not specified |
This sequence ensures the selective introduction of bromine and fluorine substituents and the formation of the methyl ester functional group.
Additional Notes on Reaction Optimization and Purification
- Inert Atmosphere: Most palladium-catalyzed reactions require argon or nitrogen to prevent catalyst degradation.
- Sonication: Used to enhance catalyst dispersion and reaction rates.
- Temperature Control: Precise temperature maintenance is crucial, especially during fluorination and bromination steps.
- Purification: Silica gel chromatography and recrystallization are standard for isolating pure products.
- Yields: Reported yields vary from 78% to over 90%, depending on reaction step and conditions.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| Palladium-catalyzed coupling | Pd catalysts, Cs2CO3/K2CO3, dioxane/methanol, 65-100°C, inert atmosphere | 70-80% | Sonication improves yield; ligand choice critical |
| Improved Balz-Schiemann reaction | NaNO2, anhydrous HF, -78°C to 70°C | 78-86% | Efficient fluorination of amino precursors |
| Bromination + Esterification | PBr3, acetonitrile, Raney Ni H2 reduction, methanol | 90%+ | Stepwise approach for selective substitution |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The corresponding alcohol is formed from the ester group.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 2-bromo-5-fluoropyridine-4-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. The presence of halogen atoms allows for various substitution reactions, which are essential in constructing diverse chemical entities.
Synthetic Routes
Several synthetic pathways have been developed to produce this compound, often involving nucleophilic substitution and coupling reactions. For instance, it can be synthesized through reactions involving n-butyllithium and arylboronic acids in palladium-catalyzed cross-coupling reactions, resulting in novel pyridine derivatives with potential pharmacological properties .
Pharmaceutical Development
Medicinal Chemistry
Pyridine derivatives, including this compound, are known for their significant roles in medicinal chemistry. Compounds with similar structures have demonstrated antibacterial, antifungal, and antitumor activities. The halogen substituents may enhance bioactivity by modulating lipophilicity and receptor binding capabilities .
Case Studies
Recent studies have explored the pharmacological potential of derivatives based on this compound. For example, derivatives have been investigated for their activity as selective positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various neuropsychiatric disorders . Additionally, research has shown that structural modifications can lead to compounds with enhanced antibacterial properties against strains like E. coli .
Agrochemical Applications
Pesticide Development
The compound has potential applications in agrochemistry, particularly in the development of new pesticides or herbicides. Its structural characteristics may lend themselves to the design of compounds that can effectively target specific pests while minimizing environmental impact .
Material Science
Liquid Crystal Applications
Research into pyridine derivatives has also indicated their potential use as chiral dopants in liquid crystal technology. The unique electronic properties imparted by the halogen substituents may enhance the performance of liquid crystals in display technologies .
This compound is a compound with diverse applications across chemical synthesis, pharmaceutical development, agrochemistry, and material science. Its unique structural features facilitate various chemical reactions and enhance biological activity, making it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoropyridine-4-carboxylate depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ in halogen substitution or functional groups. Key examples include:
Key Observations :
- Halogen Effects : Bromine at C2 (vs. chlorine) increases steric bulk and polarizability, enhancing oxidative addition in Pd-catalyzed reactions .
- Functional Group Influence: The amino group in Methyl 2-amino-5-bromo-4-pyridinecarboxylate reduces electrophilicity at C2, limiting its use in cross-coupling but enabling condensation reactions .
- Heterocycle Core : Pyridine derivatives (vs. indole) exhibit distinct electronic profiles, with pyridine’s electron-deficient ring favoring electrophilic aromatic substitution at specific positions .
Research Findings
- A 2024 study highlighted the bromo compound’s efficiency in forming C-N bonds under mild conditions (100°C, 6 hours) with XPhos/Pd(dba)₂ catalysts, achieving >90% yield in aminations .
- Structural analogs like Methyl 2-chloro-5-fluoropyridine-4-carboxylate show 30% slower reaction rates in analogous Suzuki couplings, attributed to slower oxidative addition of C-Cl bonds .
Biological Activity
Methyl 2-bromo-5-fluoropyridine-4-carboxylate (MFBC) is an organic compound characterized by its unique molecular structure, which includes a pyridine ring with bromine and fluorine substituents. Despite its notable structural features, the specific biological activity and mechanisms of action of MFBC remain largely unexplored in scientific literature. This article aims to consolidate existing knowledge regarding the biological activity of MFBC, focusing on its potential interactions with biological targets and implications for medicinal chemistry.
Chemical Structure and Properties
MFBC has the molecular formula C₉H₈BrFNO₂ and a molar mass of approximately 234.02 g/mol. Its structure is defined by:
- A pyridine ring substituted at the 2-position with bromine (Br),
- At the 5-position with fluorine (F),
- A carboxylate ester group at the 4-position.
These substitutions significantly influence its chemical reactivity, making it a candidate for various synthetic applications in medicinal chemistry.
Case Studies and Related Compounds
While specific case studies on MFBC are not available, examining related compounds can provide context:
- Pyridine Derivatives : Research indicates that pyridine derivatives often exhibit significant antimicrobial properties. For example, methyl 2-bromo-5-fluoropyridine-3-carboxylate demonstrated notable antibacterial activity against Escherichia coli with inhibition percentages exceeding 90% .
- Allosteric Modulation : Some pyridine-based compounds have been identified as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs), which may suggest that MFBC could similarly affect neurotransmitter systems .
Data Tables
The following table summarizes the biological activities of related pyridine compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-bromo-5-fluoropyridine-4-carboxylate, and how can reaction yields be improved?
- The compound is typically synthesized via multi-step reactions involving halogenation and esterification. For example, bromination at the 2-position and fluorination at the 5-position of the pyridine ring are critical steps. Low yields (e.g., 2–5% in multi-step syntheses of analogous compounds) often arise from steric hindrance or competing side reactions . Optimizing reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) and employing high-purity starting materials (≥98% purity) can enhance yields. Purification via column chromatography or recrystallization is recommended .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Methods :
- NMR : Use H and C NMR to confirm substituent positions (e.g., fluorine at C5, bromine at C2, and ester at C4). F NMR can resolve fluorine environments .
- HPLC/GC : Validate purity (>95%) using reverse-phase HPLC with UV detection or GC with flame ionization .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. ORTEP-3 can generate publication-quality thermal ellipsoid plots .
Q. What safety precautions are necessary when handling this compound?
- The bromine and fluorine substituents pose toxicity and reactivity risks. Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture to prevent hydrolysis. Store at 2–8°C under inert gas (e.g., N). Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?
- The bromine atom at C2 is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the electron-withdrawing fluorine at C5 enhances electrophilicity at C4. Steric hindrance from the ester group may slow nucleophilic attacks. Computational studies (DFT) can predict regioselectivity, and experimental screening of ligands (e.g., XPhos, SPhos) is advised to optimize coupling efficiency .
Q. What strategies are effective for resolving contradictions in reported reactivity or spectroscopic data for this compound?
- Discrepancies may arise from solvent effects, impurities, or tautomerism. For example, fluorine’s anisotropic effects in NMR can shift signals unexpectedly. Reproduce experiments under standardized conditions (e.g., DMSO-d vs. CDCl) and validate via high-resolution mass spectrometry (HRMS). Cross-reference crystallographic data (e.g., Cremer-Pople puckering parameters for ring conformation) to confirm structural assignments .
Q. How can this compound serve as a precursor in medicinal chemistry or materials science?
- Drug Discovery : The pyridine core is a common pharmacophore. Functionalize the bromine site to introduce amines or heterocycles (e.g., pyrrolopyridines) for kinase inhibitors or antiviral agents .
- Materials Science : Modify the ester group to carboxylate ligands for metal-organic frameworks (MOFs) or catalysts. Fluorine’s electronegativity can tune electronic properties in optoelectronic materials .
Q. What computational tools are recommended for modeling the conformational dynamics of this compound?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
